An In-Depth Technical Guide to Trimethyl-D9-Acetic Acid
An In-Depth Technical Guide to Trimethyl-D9-Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl-D9-Acetic Acid, also known as Pivalic acid-d9, is the deuterated isotopologue of trimethylacetic acid (pivalic acid). This stable, non-radioactive labeled compound serves as a valuable tool in pharmaceutical research and development, primarily in the fields of drug metabolism and pharmacokinetics (DMPK). The substitution of hydrogen atoms with deuterium, a heavier isotope, imparts a greater stability to the C-D bond compared to the C-H bond. This "kinetic isotope effect" can significantly alter the metabolic fate of a molecule, making Trimethyl-D9-Acetic Acid an important internal standard in analytical studies and a building block for creating more metabolically robust drug candidates.[1]
This technical guide provides a comprehensive overview of Trimethyl-D9-Acetic Acid, including its chemical properties, synthesis, analytical characterization, and its application in metabolic stability studies. Detailed experimental protocols and data are presented to assist researchers in utilizing this compound in their own studies.
Chemical and Physical Properties
The fundamental properties of Trimethyl-D9-Acetic Acid are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Chemical Name | 3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanoic acid | [2][3] |
| Synonyms | Pivalic acid-d9, Trimethyl-d9-acetic acid | [2][3] |
| CAS Number | 42983-07-3 | [2][4] |
| Molecular Formula | C₅HD₉O₂ | [4] |
| Molecular Weight | 111.19 g/mol | [3] |
| Monoisotopic Mass | 111.124570271 Da | [3] |
| Appearance | White crystalline solid | [4] |
| Solubility | Soluble in organic solvents | [4] |
| Storage Temperature | Room temperature, protected from light and moisture | [5] |
Synthesis of Trimethyl-D9-Acetic Acid
While several methods exist for the deuteration of carboxylic acids, a common and effective approach for the synthesis of Trimethyl-D9-Acetic Acid is through a Grignard reaction using a deuterated starting material. This method ensures a high level of deuterium incorporation.
Proposed Synthesis Protocol: Grignard Reaction
This protocol is based on the established Grignard reaction for the synthesis of pivalic acid, adapted for the use of a deuterated precursor.[6]
Reaction Scheme:
Materials:
-
tert-Butyl-d9 chloride
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (for workup)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of tert-butyl-d9 chloride in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction mixture is gently refluxed until the magnesium is consumed, forming the tert-butyl-d9-magnesium chloride (Grignard reagent).
-
Carboxylation: The Grignard reagent solution is cooled in an ice bath and then slowly poured over crushed dry ice with vigorous stirring. The dry ice provides the carboxyl group.
-
Acidic Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature. A dilute solution of hydrochloric acid is then slowly added to protonate the carboxylate salt and dissolve the magnesium salts.
-
Extraction and Purification: The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting crude Trimethyl-D9-Acetic Acid can be further purified by distillation or recrystallization.
Analytical Characterization
The identity and purity of synthesized Trimethyl-D9-Acetic Acid are typically confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
NMR Spectroscopy
-
¹H NMR: In the proton NMR spectrum of fully deuterated Trimethyl-D9-Acetic Acid, the characteristic singlet of the nine equivalent protons of the tert-butyl group in pivalic acid (typically around 1.2 ppm) will be absent. A broad singlet corresponding to the acidic proton of the carboxyl group will be observed, typically in the range of 10-12 ppm, which will be exchangeable with D₂O.
-
¹³C NMR: The carbon-13 NMR spectrum is a powerful tool for confirming the carbon skeleton. For Trimethyl-D9-Acetic Acid, one would expect to see a signal for the quaternary carbon and a signal for the carboxyl carbon. The methyl carbon signals would appear as multiplets due to coupling with deuterium.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for the analysis of volatile organic compounds like Trimethyl-D9-Acetic Acid.
Experimental Protocol: GC-MS Analysis of Trimethyl-D9-Acetic Acid
-
Derivatization: To increase volatility, the carboxylic acid is often derivatized, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7]
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl-polymethylsiloxane column).[8] The oven temperature is programmed to achieve optimal separation from other components.[8]
-
Mass Spectrometry Detection: The eluting compounds are introduced into a mass spectrometer. The mass spectrum of the derivatized Trimethyl-D9-Acetic Acid will show a molecular ion peak corresponding to the deuterated derivative, which will be 9 mass units higher than its non-deuterated counterpart. The fragmentation pattern can also be used for structural confirmation.
Application in Metabolic Stability Studies
A primary application of Trimethyl-D9-Acetic Acid is in drug metabolism studies, where it can be used as an internal standard or as a building block to create deuterated drug candidates with potentially improved metabolic stability.
The Kinetic Isotope Effect and Metabolic Stability
The replacement of hydrogen with deuterium can slow down the rate of metabolic reactions where the cleavage of a C-H bond is the rate-determining step.[9] This is because the C-D bond has a lower zero-point energy and thus a higher activation energy for cleavage. This phenomenon, known as the deuterium kinetic isotope effect (DKIE), can lead to a reduced rate of metabolism, a longer biological half-life, and altered pharmacokinetic profiles of drugs.[9]
In Vitro Metabolic Stability Assay
The metabolic stability of a compound is often assessed in vitro using liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
Experimental Workflow: In Vitro Metabolic Stability Assay
Quantitative Data Presentation
The following table presents representative data from a comparative in vitro metabolic stability study of a hypothetical compound and its deuterated analog in rat and human liver microsomes. This data illustrates the potential impact of deuteration on metabolic clearance and half-life. The values are based on a similar study on enzalutamide and its deuterated analog.[9]
| Compound | Species | Intrinsic Clearance (CLint) (μL/min/mg protein) | Half-life (t½) (min) |
| Non-deuterated Analog | Rat | 55.4 | 12.5 |
| Deuterated Analog | Rat | 27.9 | 24.8 |
| Non-deuterated Analog | Human | 15.8 | 43.9 |
| Deuterated Analog | Human | 4.3 | 161.2 |
Potential Biological Activity and Signaling Pathways
While Trimethyl-D9-Acetic Acid itself is primarily used as a research tool, its non-deuterated counterpart, pivalic acid, and other short-chain fatty acids can exhibit biological activity. For instance, some short-chain fatty acids are known to modulate cellular signaling pathways. Although specific signaling pathway interactions for Trimethyl-D9-Acetic Acid have not been extensively documented, we can extrapolate from related compounds. For example, alpha-lipoic acid, another carboxylic acid, has been shown to activate the PI3-kinase/Akt signaling pathway, which is crucial for cell survival and proliferation.
Hypothetical Signaling Pathway Modulation:
The diagram below illustrates a hypothetical scenario where a small molecule carboxylic acid could activate a signaling cascade, such as the PI3-kinase/Akt pathway, leading to downstream cellular effects.
Conclusion
Trimethyl-D9-Acetic Acid is a powerful tool for researchers in drug discovery and development. Its primary utility lies in its application as an internal standard for quantitative bioanalysis and as a synthetic precursor for creating deuterated drug candidates with potentially enhanced metabolic stability. Understanding the principles of the kinetic isotope effect and having access to robust experimental protocols for its synthesis, analysis, and application are crucial for leveraging the full potential of this deuterated compound. This guide has provided a foundational overview to support such research endeavors. Further investigation into the specific biological effects of Trimethyl-D9-Acetic Acid may reveal additional applications in the future.
References
- 1. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pivalic acid-d9 | CAS 42983-07-3 | LGC Standards [lgcstandards.com]
- 3. Trimethyl-D9-Acetic Acid | C5H10O2 | CID 23423104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 42983-07-3,TRIMETHYL-D9-ACETIC ACID | lookchem [lookchem.com]
- 5. beckman.com [beckman.com]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0041992) [hmdb.ca]
- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-lipoic acid activates eNOS through activation of PI3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
